![molecular formula C22H28N2O9S3 B1243824 [(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate
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Overview
Description
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate is a natural product found in Microsphaeropsis with data available.
Scientific Research Applications
Enzymatic Synthesis and Stereochemistry
Enzyme-Catalyzed Synthesis of Novel Carbasugar Derivatives : The use of enzymes for the stereoselective synthesis of carbasugar derivatives is explored in this study. The process involves enzymatic resolution, cis-hydroxylation, and acetylation to produce compounds with pseudo-C2-symmetric configuration, essential for advanced synthetic applications (Gümüş & Tanyeli, 2010).
Stereoselective Synthesis of Polyols : This research presents a method for the asymmetric synthesis of long-chain polyols and their derivatives. It involves Sharpless asymmetric dihydroxylation and a series of reduction and oxidation reactions to achieve high enantio- and diastereoselectivities, demonstrating the compound's potential in complex molecular syntheses (Schwenter & Vogel, 2000).
Chemoenzymatic Processes and Absolute Configuration
Chemo-Enzymatic Process for Carboxylic Acids : A practical chemo-enzymatic process is described for preparing optically active carboxylic acids. This process highlights the compound's role in generating intermediate structures crucial for synthesizing complex organic molecules (Fishman et al., 2000).
Absolute Configuration of Cineole Derivatives : The study focuses on the preparation of enantiomerically pure cineole derivatives and determining their absolute configuration. Such research is vital for understanding the stereochemical aspects of related compounds (Loandos et al., 2009).
Structural Transformations and Stereochemistry
Uncommon Transformations of Acetates : This research investigates the transformations of certain acetates under base treatment. It emphasizes the compound's versatility in chemical reactions, leading to various structurally diverse products (Ivanova et al., 2006).
Stereochemistry of Hydroxylation Reactions : The study examines the configurations at the ring junctions of tricyclic pyrans. Understanding such stereochemistry is crucial for the synthesis of related complex molecules (Ianelli et al., 1995).
properties
Molecular Formula |
C22H28N2O9S3 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C22H28N2O9S3/c1-10-18(4,5)14(28)19(32-10)7-13-20(33-12(3)27,15(19)31-11(2)26)8-21-16(29)23(6)22(9-25,35-36-34-21)17(30)24(13)21/h10,13,15,25H,7-9H2,1-6H3/t10-,13-,15-,19+,20+,21-,22-/m1/s1 |
InChI Key |
MGCIFJUWYBXMLR-FWVPEBJBSA-N |
Isomeric SMILES |
C[C@@H]1C(C(=O)[C@@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)OC(=O)C)(C)C |
Canonical SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)OC(=O)C)(C)C |
synonyms |
TAN 1496 C TAN 1496C TAN-1496 C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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